7-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22FN7O4 and its molecular weight is 431.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Activity
Research into related pyrimidopurinediones, including compounds with similar structural elements, has identified anti-inflammatory properties. These compounds have been synthesized and evaluated in models of chronic inflammation, such as the adjuvant-induced arthritis rat model (AAR), where they showed comparable potency to established anti-inflammatory drugs like naproxen. Their cyclooxygenase inhibitory activity was also observed in vitro, suggesting a potential mechanism of action. Importantly, these compounds exhibited reduced side effects, such as the absence of gastric ulcer induction, highlighting their therapeutic promise (Kaminski et al., 1989).
Synthesis and Structural Studies
The compound's structural analogs have been subjects of extensive synthetic efforts, exploring regioselective amination and the formation of diverse derivatives. These studies provide insights into the chemical reactivity and the potential for creating a wide range of therapeutic agents. For instance, specific synthesis methods have led to the creation of novel derivatives with significant implications for further pharmacological exploration (Gulevskaya et al., 1994).
Optical and Nonlinear Optical Applications
A fascinating area of application involves the use of pyrimidine-based compounds in optical and nonlinear optical (NLO) device fabrications. Computational and experimental studies have been conducted on novel pyrimidine derivatives to assess their linear and NLO properties, revealing promising applications in NLO device fabrications. These compounds showed considerable NLO character, suggesting their utility in creating efficient NLO devices (Mohan et al., 2020).
Antimicrobial and Anticancer Activity
Further research has focused on the antimicrobial and anticancer activities of pyrimidine diones. Synthesis of pyranopyrimidin-2,4-dione derivatives and their evaluation against various bacterial strains and cancer cell lines have demonstrated significant biological activity. These compounds offer a foundation for developing new therapeutic agents with broad-spectrum antibacterial and anticancer properties, highlighting the compound's versatility and potential in drug development (Aremu et al., 2017).
Properties
IUPAC Name |
7-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O4/c1-4-12-14(20)17(22-9-21-12)31-11-5-6-26(7-11)13(28)8-27-10-23-16-15(27)18(29)25(3)19(30)24(16)2/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBHSNUFAGPUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.